molecular formula C31H29N5O2S2 B11626119 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626119
M. Wt: 567.7 g/mol
InChI Key: LKPPCKDFBQBUBN-XHPQRKPJSA-N
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Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features multiple functional groups, including thiazolidine, piperazine, and pyridopyrimidine moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to construct a specific part of the molecule. Common synthetic routes may include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone.

    Construction of the Piperazine Moiety: This often involves the reaction of a suitable amine with a dihaloalkane.

    Assembly of the Pyridopyrimidine Core: This can be synthesized via a multi-step process involving the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch vs. Continuous Flow Synthesis: Depending on the scale, batch synthesis may be used for small-scale production, while continuous flow synthesis can be employed for large-scale manufacturing.

    Catalysis: The use of catalysts to improve reaction efficiency and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be relevant in disease treatment.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact mechanism would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Piperazine Derivatives: Often used in the development of antipsychotic and antihistamine drugs.

    Pyridopyrimidines: Studied for their potential anticancer activities.

Uniqueness

The uniqueness of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple pharmacophores within a single molecule, which may result in a broad spectrum of biological activities.

Properties

Molecular Formula

C31H29N5O2S2

Molecular Weight

567.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N5O2S2/c1-22-9-8-14-35-27(22)32-28(34-17-15-33(16-18-34)20-23-10-4-2-5-11-23)25(29(35)37)19-26-30(38)36(31(39)40-26)21-24-12-6-3-7-13-24/h2-14,19H,15-18,20-21H2,1H3/b26-19-

InChI Key

LKPPCKDFBQBUBN-XHPQRKPJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CC6=CC=CC=C6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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